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11-ent-Mifepristone

Cat. No.: B1157356
M. Wt: 429.59
Attention: For research use only. Not for human or veterinary use.
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Description

11-ent-Mifepristone is a stereoisomer of the well-characterized compound Mifepristone (RU-486), a synthetic steroid that functions as a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor (GR) . The parent compound's primary mechanism of action involves high-affinity binding to intracellular progesterone receptors, competitively blocking progesterone action, which is crucial for maintaining pregnancy . At higher doses, it also acts as a competitive glucocorticoid receptor antagonist, impacting cortisol activity and the hypothalamic-pituitary-adrenal axis . This dual antagonism makes the Mifepristone scaffold a valuable research tool for investigating endocrine function, with applications in studying conditions like Cushing's syndrome and uterine leiomyomas, as well as fundamental cellular processes such as gene transcription and cell proliferation pathways . The unique stereochemistry of this compound offers researchers a distinct molecular entity for probing receptor binding specificity, studying stereoselective effects on signal transduction, and exploring differential metabolic pathways. This product is provided for advanced pharmacological and biochemical research. For Research Use Only. Not intended for any diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₉H₃₅NO₂

Molecular Weight

429.59

Synonyms

(11α,17β)--11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one; 

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in 11 Ent Mifepristone Production

Stereoselective Synthesis of 11-ent-Mifepristone

While the primary focus in pharmaceutical synthesis is typically the production of the active 11β-Mifepristone, the synthesis of its epimer, this compound (also known as the 11α-isomer), has been explored, often in the context of understanding structure-activity relationships. scispace.compharmaffiliates.com

The stereochemistry at the C-11 position is a crucial determinant of the biological properties of mifepristone (B1683876) and its analogues. shsbnu.net The synthesis of the therapeutically active mifepristone requires the specific introduction of a bulky aryl group at the 11β-position. scispace.com A common and effective strategy to achieve this involves the creation of a 5α,10α-epoxide from an estra-5(10),9(11)-diene intermediate. nih.gov This epoxide is then subjected to a regio- and stereospecific ring-opening reaction using lithium organocuprates or copper chloride-catalyzed Grignard reagents. nih.gov This method preferentially yields the 11β-substituted product.

Control over this step is paramount. The formation of alternative epoxide isomers can lead to different stereochemical outcomes. Research into improving the stereoselectivity has explored the use of chiral phase-transfer catalysts during the epoxidation of the diene intermediate, which has been shown to improve the ratio of the desired α-epoxide versus the undesired β-epoxide. researchgate.net The synthesis of the enantiomer of mifepristone has been achieved via a distinct route involving the enantioselective microbial reduction of an intermediate, highlighting an alternative method for establishing stereochemistry in this class of steroids. scispace.com

The synthetic pathways for 11β-Mifepristone and its antipode (the mirror image, which is structurally related to its diastereomer, this compound) differ significantly in their starting materials and key stereochemistry-defining steps. The synthesis of 11β-Mifepristone commonly begins with (+)-estrone, while the synthesis of its antipode has been reported starting from the Torogov intermediate. scispace.com

Feature11β-Mifepristone Synthesisent-Mifepristone (Antipode) Synthesis
Starting Material (+)-Estrone or estra-5(10), 9(11)-diene-3,17-dione-cyclic-3-(1,2-ethanediylacetal) scispace.comallfordrugs.comTorogov's Intermediate scispace.com
Key Intermediate 5α,10α-epoxide of estra-9(11)-diene nih.govHydroxy ketone from microbial reduction scispace.com
Key Stereochemical Step Regio- and stereospecific opening of the 5α,10α-epoxide with an organocuprate reagent nih.govEnantioselective microbial reduction using Bacillus thuringiensis scispace.com
Resulting Stereochemistry at C-11 β-configuration (axial)β-configuration on the enantiomeric steroid scaffold

Derivatization of the mifepristone scaffold is a strategy to create analogues with potentially altered pharmacokinetic or pharmacodynamic profiles. nih.gov While most efforts have focused on modifying 11β-Mifepristone, the chemical strategies are broadly applicable to this compound. Key strategies often target the C-11 phenyl group or the C-17 side chain. scispace.comresearchgate.net

StrategyDescriptionReference
C-11 Phenyl Ring Modification Substitution of the aniline (B41778) group or introduction of different "linker groups" at the 4' position of the phenyl ring to attach other molecules or modify properties. nih.govresearchgate.net
C-17 Side Chain Alteration Changing the 17α-propynyl group to other substituents, such as an acetyl group, which has been shown to influence antiglucocorticoid activity. nih.gov
C-6 Substitution Introduction of substituents, such as a methyl group, at the C-6 position to create new selective antiprogestagens. researchgate.net
GenoChemetic Approach An integrated synthetic biology and chemistry approach to generate novel halogenated analogues from a biosynthetic pathway, which could potentially be adapted for steroid scaffolds. biorxiv.org

Formation of this compound as a Synthetic Impurity or Degradation Product of Mifepristone

In the commercial production of Mifepristone, achieving absolute stereochemical purity is a significant challenge. This compound is recognized as a process-related impurity that must be monitored and controlled in the final drug substance. clearsynth.comsynzeal.com It is specifically identified as the 11α-isomer of Mifepristone. pharmaffiliates.com

The formation of this compound as an impurity is primarily a consequence of incomplete stereoselectivity during the synthesis of the 11β-Mifepristone parent drug. The key mechanistic step where this isomeric impurity likely arises is the epoxidation of the estra-5(10),9(11)-diene intermediate.

While the desired pathway leads to a 5α,10α-epoxide, suboptimal reaction conditions or catalysts can result in the formation of the corresponding 5β,10β-epoxide isomer. The subsequent nucleophilic opening of this undesired epoxide isomer by the dimethylaminophenyl organometallic reagent would lead to the introduction of the aryl group from the α-face of the steroid, resulting in the formation of the 11α-substituted product, this compound.

Several factors during the manufacturing process can influence the level of this compound and therefore affect the isomeric purity of the final mifepristone product.

Catalyst Choice: The selection of a catalyst for the epoxidation step is critical. The use of specific chiral phase-transfer catalysts can significantly improve the diastereomeric ratio of the resulting epoxide intermediates, thereby minimizing the formation of the precursor to the 11-ent isomer. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and reaction time can greatly impact the diastereoselectivity of epoxidation reactions. mdpi.com Inconsistent temperature control can lead to an increase in the formation of undesired side products, including the isomeric impurity.

Reagent Purity: The purity of starting materials and reagents, including the organometallic reagent used for the epoxide ring-opening, can affect the reaction's selectivity and profile of impurities.

Purification Methods: While the primary goal is to control the formation of isomers during synthesis, the efficiency of downstream purification processes, such as crystallization or chromatography, is crucial for removing any this compound that is formed. The original patent for mifepristone disclosed purification by column chromatography, a method less suitable for industrial scale, indicating the importance and challenge of purification. allfordrugs.com

Molecular Pharmacology and Receptor Interaction Profiles of 11 Ent Mifepristone

Progesterone (B1679170) Receptor (PR) Binding and Modulation by 11-ent-Mifepristone

The interaction of this compound with the progesterone receptor (PR) is central to understanding its lack of antiprogestational effects. The binding of a ligand to the PR is the initial step that triggers a cascade of molecular events leading to either an agonistic (activating) or antagonistic (inhibiting) response.

Quantitative Ligand-Receptor Binding Assays for Affinity and Selectivity

Quantitative binding assays are essential for determining the affinity and selectivity of a ligand for its receptor. These assays typically measure the concentration of the ligand required to inhibit the binding of a known radiolabeled ligand by 50% (IC50) or the equilibrium dissociation constant (Ki).

While extensive data exists for mifepristone (B1683876), specific quantitative binding data for this compound is not widely available in published literature. However, the reported absence of an abortive effect for this compound suggests a significantly higher Ki and IC50 for the progesterone receptor compared to mifepristone. scispace.com For comparative purposes, the binding affinity of mifepristone for the PR is very high, with reported IC50 values in the nanomolar range, indicating a strong interaction. selleckchem.com Mifepristone's affinity for the PR is approximately two to five times greater than that of progesterone itself. nih.govbiorxiv.org

Comparative Binding Affinity of Mifepristone for Progesterone Receptor

CompoundReceptorBinding Affinity (IC50)
MifepristoneProgesterone Receptor0.2 nM

Investigation of this compound Induced Conformational Changes in PR

The binding of a ligand to the ligand-binding domain (LBD) of the PR induces a specific conformational change in the receptor protein. oup.com In the case of an antagonist like mifepristone, the bulky 11β-phenyl group is known to sterically hinder the receptor from adopting its active conformation. wikipedia.org This altered conformation prevents the proper recruitment of coactivator proteins and may instead recruit corepressor proteins, leading to the silencing of gene transcription. oup.com

For this compound, it is hypothesized that its stereochemistry prevents it from effectively binding to the PR's ligand-binding pocket in a manner that would induce the antagonistic conformation seen with mifepristone. The precise conformational state of the PR when interacting with this compound has not been experimentally determined, but the lack of biological effect implies that it either does not bind with sufficient affinity to induce a significant conformational change or the change it induces is not one that leads to antagonism.

Molecular Dynamics Simulations of this compound-PR Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govbiorxiv.org An MD simulation of the this compound-PR complex could provide valuable insights into the stability of the interaction and the specific conformational dynamics of the receptor upon binding.

While specific MD studies on the this compound-PR complex are not available in the literature, simulations of the mifepristone-PR complex have helped to elucidate the key interactions that stabilize the antagonistic conformation. researchgate.net Such a study for this compound would likely reveal a less stable interaction with the PR ligand-binding domain, with fewer or less favorable contacts compared to mifepristone, explaining its lack of antagonistic activity.

Glucocorticoid Receptor (GR) Binding and Modulation by this compound

Mifepristone is also a potent antagonist of the glucocorticoid receptor (GR), an activity that contributes to some of its side effects and is also being explored for therapeutic purposes. scispace.comresearchgate.net The interaction of this compound with the GR is therefore also of significant interest.

Assessment of GR Binding Characteristics

Similar to the progesterone receptor, specific quantitative binding data for this compound to the glucocorticoid receptor is scarce. For comparison, mifepristone binds to the GR with high affinity, in some cases reported to be three times that of the potent synthetic glucocorticoid, dexamethasone (B1670325). nps.org.au This strong binding is responsible for its antiglucocorticoid effects. selleckchem.com Given the stereospecificity of ligand-receptor interactions, it is highly probable that this compound has a significantly lower affinity for the GR than mifepristone.

Comparative Binding Affinity of Mifepristone for Glucocorticoid Receptor

CompoundReceptorBinding Affinity (IC50)
MifepristoneGlucocorticoid Receptor2.6 nM

Structural Determinants of GR Interaction Specificity

The specificity of a ligand's interaction with the GR is determined by the precise fit of the molecule within the receptor's ligand-binding pocket and the network of interactions it forms with the surrounding amino acid residues. drugs.com For mifepristone, the 11β-dimethylaminophenyl group plays a critical role in its antagonistic activity by inducing a conformational change in the receptor that prevents the recruitment of coactivators. ed.ac.uk

The different spatial arrangement of this key functional group in this compound likely disrupts the favorable interactions with the GR ligand-binding domain that are necessary for high-affinity binding and antagonism. The altered stereochemistry would likely lead to steric clashes or the loss of key hydrogen bonds or hydrophobic interactions, thus explaining a presumed lower binding affinity and lack of significant antiglucocorticoid activity.

Exploration of Other Nuclear Receptor Interactions

Investigation of Estrogen Receptor (ER) Binding

There is no specific data available from scientific studies regarding the binding affinity of this compound for the Estrogen Receptor (ER).

For the parent compound, Mifepristone, studies have shown that it does not bind to the estrogen receptor. researchgate.net This lack of affinity is a key characteristic of its pharmacological profile, distinguishing its actions from those of selective estrogen receptor modulators (SERMs). researchgate.netwikipedia.org The binding of a ligand to the estrogen receptor is influenced by specific structural features, and the unique three-dimensional structure of Mifepristone precludes significant interaction with the ER's ligand-binding domain. researchgate.netresearchgate.net Without direct experimental data for this compound, its interaction with the ER remains uncharacterized.

Analysis of Leukaemia Inhibitory Factor Receptor (LIFR) Antagonism

There are no direct studies investigating this compound as a Leukaemia Inhibitory Factor Receptor (LIFR) antagonist.

In contrast, recent research has repositioned the parent compound, Mifepristone, as a potent antagonist of the LIFR. nih.govnih.gov This cytokine receptor is a key component of the IL-6 family and plays a role in tumor progression through the JAK1/STAT3 pathway. nih.govfrontiersin.org Computational and in vitro studies have demonstrated that Mifepristone can inhibit LIF binding to its receptor. nih.govresearchgate.net This antagonism has been shown to reverse LIF-induced cell proliferation and migration in cancer cell lines. nih.govnih.govresearchgate.net The specific activity of this compound at this receptor has not been reported.

Post-Receptor Molecular Signaling Cascades Elicited by this compound

Modulation of Gene Expression and Transcriptional Activity

Specific studies detailing the modulation of gene expression and transcriptional activity by this compound are not available.

The parent compound, Mifepristone, is well-known for its profound effects on gene expression, which are primarily mediated by its high-affinity antagonism of the progesterone and glucocorticoid receptors. nih.govaph.gov.au By binding to these intracellular receptors, Mifepristone induces a conformational change that prevents the receptor from effectively binding to its corresponding hormone response elements on DNA, thereby inhibiting the transcription of target genes. researchgate.netimrpress.com This mechanism is responsible for its effects on the endometrium and other tissues. nih.govnih.gov Mifepristone is also utilized in synthetic biology as an inducer for the GeneSwitch system, which allows for controlled, inducible gene expression. The transcriptional effects of this compound remain uninvestigated.

Influence on Signal Transduction Pathways (e.g., FAK/Src/Paxillin complex)

There is no available research linking this compound to the Focal Adhesion Kinase (FAK)/Src/Paxillin signaling pathway.

Cellular Biology and in Vitro Research Applications of 11 Ent Mifepristone

Effects on Cellular Proliferation and Apoptosis in Model Cell Lines

Mifepristone (B1683876) has demonstrated significant antiproliferative effects in a variety of cancer cell lines, including those from pancreatic, breast, and ovarian cancers. nih.gov Its mechanism often involves inducing a halt in the cell cycle and promoting programmed cell death, or apoptosis.

The impact of mifepristone on cell viability is typically dose-dependent. In pancreatic ductal adenocarcinoma (PDAC) cell lines, such as MIA-PaCa-2 and PANC-1, exposure to mifepristone counteracts the cell proliferation induced by Leukaemia Inhibitory Factor (LIF), a cytokine often upregulated in pancreatic cancer. nih.govnih.gov The inhibitory effects of mifepristone on cell growth and signaling pathways are observed in a concentration-dependent manner. nih.govnih.gov For instance, in a cell-free system, mifepristone was shown to inhibit the binding of LIF to its receptor (LIFR) with an IC50 of approximately 10 µM. nih.gov

In the T47-D human breast cancer cell line, mifepristone acts as a progesterone (B1679170) antagonist, blocking the induction of alkaline phosphatase activity, a process stimulated by progesterone. The compound's effects in T47-D cells can be complex, as some studies have shown it can be converted to a progesterone agonist in the presence of protein kinase A activators. psu.edu In other cancer models, like the ovarian cancer cell lines SK-OV-3 and OV2008, mifepristone inhibited growth with IC50 values of 6.25 µM and 6.91 µM, respectively.

Table 1: Concentration-Dependent Effects of Mifepristone on Various Cell Lines
Cell LineCancer TypeObserved EffectEffective ConcentrationSource
MIA-PaCa-2PancreaticReverses LIF-induced cell proliferation and migration.Concentration-dependent nih.govnih.gov
PANC-1PancreaticReverses LIF-induced cell proliferation and migration.Concentration-dependent nih.govnih.gov
T47-DBreastBlocks progesterone-induced alkaline phosphatase activity.Not specified
SK-OV-3OvarianInhibited cell growth.IC50 = 6.25 µM
OV2008OvarianInhibited cell growth.IC50 = 6.91 µM
HeLaCervicalInhibits proliferation in a time-dependent manner.> 10 µg/ml (at 48h) imrpress.com

Mifepristone exerts its antiproliferative effects in part by interfering with the cell cycle. psu.edubioscientifica.com In pancreatic cancer cells, mifepristone inhibits signaling through the LIF receptor, which in turn reverses the phosphorylation of STAT3, a key event in the JAK1/STAT3 signaling pathway that controls cell proliferation. nih.govnih.gov This disruption can affect the expression of cyclins, which are crucial proteins that regulate the progression through the different phases of the cell cycle. nih.gov Studies on cervical adenocarcinoma HeLa cells have shown that mifepristone, particularly in combination with cisplatin, can induce apoptosis and cause cell cycle arrest. imrpress.comsemanticscholar.org This suggests that mifepristone can sensitize cancer cells to other therapeutic agents by modulating cell cycle checkpoints. imrpress.com

Investigation of Cellular Migration and Invasion Dynamics

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research indicates that mifepristone can interfere with these processes.

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. frontiersin.org This transition is marked by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as N-cadherin and vimentin. frontiersin.org

In pancreatic cancer cell lines MIA-PaCa-2 and PANC-1, mifepristone has been shown to reverse the EMT process that is induced by the cytokine LIF. nih.govresearchgate.net This effect is associated with the modulation of EMT-related gene expression. For example, mifepristone treatment has been observed to alter the mRNA expression of Vimentin and CXCR4 in these cells. researchgate.net Similarly, in a study using ovine amniotic epithelial cells, mifepristone (RU-486) was able to prevent the EMT-like changes induced by progesterone, including the loss of Cytokeratin-8 and an increase in α-SMA expression. researchgate.net

Table 2: Effect of Mifepristone on EMT Markers
Cell ModelContextEffect on EMT MarkersSource
MIA-PaCa-2, PANC-1LIF-induced EMTReverses EMT; modulates Vimentin and CXCR4 mRNA. nih.govresearchgate.net
Ovine Amniotic Epithelial CellsProgesterone-induced EMTPrevents loss of Cytokeratin-8 and increase in α-SMA. researchgate.net

Cellular adhesion, the process by which cells attach to each other and to the extracellular matrix, is fundamental to tissue structure and cell migration. researchgate.netnih.gov Mifepristone appears to influence the molecules that govern these interactions. bioscientifica.com It has the ability to inhibit the activation of N-κB, a transcription factor that controls the expression of several inflammatory genes and various adhesion molecules. Furthermore, studies related to uterine fibroids have indicated that mifepristone can reduce the secretion of cell adhesion molecules (CAMs), which are critical for cell-cell and cell-matrix binding. researchgate.net Gene expression analyses have also identified 'cell adhesion' as a key biological process affected by mifepristone treatment. bioscientifica.com

Studies on Steroid-Responsive Cellular Processes

Mifepristone is a synthetic steroid whose primary mechanism of action is the competitive antagonism of steroid hormone receptors. nih.govscispace.com It binds with high affinity to the progesterone receptor (PR) and the glucocorticoid receptor (GR), thereby blocking the actions of progesterone and cortisol, respectively. scispace.com

In vitro studies have clearly demonstrated this antagonism. For example, in human lung cancer A549 cells, mifepristone inhibits the transcription of a luciferase reporter gene coupled to a glucocorticoid response element (GRE) that is normally induced by glucocorticoids. In the human breast cancer cell line T47D, it blocks the progesterone-induced activity of alkaline phosphatase. The interaction is complex, as the compound can sometimes exhibit partial agonist activity depending on the cellular context and the presence of other signaling molecules. psu.edu This antagonistic action at steroid receptors is the basis for its effects on a wide range of cellular processes, including proliferation, apoptosis, and differentiation in steroid-responsive tissues and cancers. nih.govpsu.edu

Regulation of Alkaline Phosphatase Activity in Responsive Cell Lines

Comprehensive searches of scientific databases and literature reveal a lack of specific studies investigating the direct effects of 11-ent-mifepristone on the regulation of alkaline phosphatase activity in any responsive cell line. While its enantiomer, mifepristone, is known to block the progesterone-induced increase in alkaline phosphatase activity in cell lines like the T47D human breast cancer cells, equivalent research for this compound has not been published. aph.gov.auresearchgate.net

Table 1: Effect of this compound on Alkaline Phosphatase Activity

Cell Line Treatment Effect on Alkaline Phosphatase Activity

Influence on Glucocorticoid Response Element (GRE) Coupled Reporter Gene Transcription

There is no specific research data available detailing the influence of this compound on Glucocorticoid Response Element (GRE) coupled reporter gene transcription. Studies on its counterpart, mifepristone, have shown that it acts as a glucocorticoid receptor antagonist, inhibiting glucocorticoid-induced transcription from GRE-coupled reporter genes in various cell models, such as human A549 lung cancer cells. d-nb.info However, similar functional assays for this compound are not found in the reviewed literature.

Table 2: Influence of this compound on GRE-Coupled Transcription

Cell Model Reporter System Finding

Utility as a Research Tool in Cellular Assays

The utility of this compound as a research tool appears to be limited, primarily due to the lack of characterization of its biological activity compared to its widely used enantiomer.

Application in Progesterone Receptor Functional Assays

The primary available data for this compound relates to its interaction with the progesterone receptor (PR). A study involving the synthesis of this compound, referred to as the antipode of mifepristone (RU-486), reported its activity in a competitive binding assay for the progesterone receptor. scispace.com This research found that this compound exhibited a lower relative binding affinity (RBA) for the rabbit uterine progesterone receptor compared to mifepristone. scispace.com While this suggests it could be used as a comparator or a weak antagonist in PR functional assays, its specific applications in this context have not been further elaborated in available research.

Table 3: Progesterone Receptor Binding Affinity

Compound Receptor Source Relative Binding Affinity (RBA)
Mifepristone Rabbit Uterine Cytosol Higher

Use in Glucocorticoid Receptor Research Models

There are no specific published studies that document the use of this compound as a tool in glucocorticoid receptor (GR) research models. Mifepristone is a well-established GR antagonist used extensively in research to probe the function of the glucocorticoid signaling pathway. amegroups.orglsuhsc.edunih.gov However, the antiglucocorticoid properties, if any, of its enantiomer have not been characterized, precluding its current use as a research tool for GR studies.

Comparative Stereochemical Studies: 11 Ent Mifepristone Versus Mifepristone

Stereochemical Impact on Receptor Binding Affinity and Selectivity

Quantitative Comparison of PR and GR Binding Profiles

Mifepristone (B1683876) is characterized by its high binding affinity for both the progesterone (B1679170) and glucocorticoid receptors. It binds to the PR with an affinity approximately two to five times greater than that of endogenous progesterone. wikipedia.orgnps.org.au Similarly, its affinity for the GR is reported to be three to ten times higher than that of dexamethasone (B1670325) and cortisol, respectively. wikipedia.orgfrontiersin.org This strong binding is fundamental to its mechanism as a competitive antagonist. aaplog.orgnih.gov

Quantitative binding data for 11-ent-Mifepristone is not extensively documented in publicly available scientific literature. However, based on structure-activity relationship studies of related steroid antagonists, the 11α stereochemistry is predicted to result in a dramatic loss of binding affinity. The spatial arrangement of the 11α-substituent is sterically incompatible with the ligand-binding pocket of both the PR and GR, preventing the stable interactions required for high-affinity binding. Therefore, its binding affinity is presumed to be negligible compared to Mifepristone.

Interactive Table: Comparative Receptor Binding Affinities

CompoundProgesterone Receptor (PR) AffinityGlucocorticoid Receptor (GR) Affinity
Mifepristone High (2-5x that of progesterone) wikipedia.orgnps.org.auHigh (3x that of dexamethasone) wikipedia.orgnps.org.au
This compound Predicted to be very low / negligible scispace.comPredicted to be very low / negligible scispace.com

Analysis of Conformational Dynamics within Ligand-Binding Domains

The binding of a ligand to a nuclear receptor's ligand-binding domain (LBD) induces specific conformational changes that dictate the receptor's subsequent interaction with co-regulator proteins (co-activators or co-repressors). Mifepristone's antagonist activity is a direct result of the unique conformational state it stabilizes upon binding.

When Mifepristone occupies the LBD of the PR or GR, its bulky 11β-substituent induces a steric clash that displaces helix 12, a critical component of the co-activator binding groove (known as Activation Function 2, AF-2). nih.govnih.gov This displacement prevents the recruitment of co-activator proteins, which are necessary for initiating gene transcription. In some instances, this altered conformation can even facilitate the binding of co-repressor complexes, actively silencing gene expression. nih.gov

Conversely, due to its predicted inability to bind effectively to the PR and GR, this compound is not expected to induce any significant conformational changes within the LBD. Without stable binding, it cannot engage the receptor in a manner that would alter the position of helix 12 or other key structural elements. The LBD would likely remain in its unbound (apo) or an inactive state, unable to initiate the downstream signaling cascade.

Differential Molecular Mechanisms of Action

The profound differences in receptor binding and induced conformational changes between Mifepristone and its 11-ent isomer lead to entirely different molecular and cellular outcomes.

Comparative Analysis of Transcriptional Regulation

Mifepristone functions as a transcriptional antagonist. By binding to PR and GR and inducing an antagonist conformation, it blocks the binding of agonist hormones (like progesterone and cortisol) and prevents the assembly of the transcriptional machinery at target gene promoters. nih.govnih.gov For example, Mifepristone can inhibit the transcription of genes that contain glucocorticoid response elements (GREs). This blockade of gene expression is the basis of its physiological effects.

This compound, lacking the ability to interact with these receptors, would be inert in terms of transcriptional regulation via PR or GR. It would neither promote nor inhibit the expression of genes controlled by these receptors.

Divergent Effects on Cellular Signaling Pathways

The effects of Mifepristone extend to various cellular signaling pathways that are modulated by PR and GR. Studies have shown that Mifepristone can inhibit the FAK and PI3K/AKT signaling pathways and suppress NF-κB activation, contributing to its anti-tumor and anti-inflammatory properties. nih.govspringermedizin.de These effects are downstream consequences of its primary action as a receptor antagonist.

Given its lack of receptor interaction, this compound would not be expected to influence these receptor-dependent signaling pathways. Any potential biological activity of this compound would have to occur through entirely different, off-target mechanisms, though no such effects are documented in the reviewed literature.

Structure-Activity Relationship (SAR) Insights Derived from Stereoisomerism

The comparative analysis of Mifepristone and this compound provides a stark and definitive insight into the structure-activity relationship of this class of steroid modulators. The key SAR insight is that the specific stereochemistry at the C11 position is an absolute and critical determinant of biological activity.

The antagonist function of Mifepristone is inextricably linked to the presence of the large dimethylaminophenyl substituent in the beta (β) configuration. wikipedia.orgresearchgate.net This orientation allows the molecule to fit within the ligand-binding pocket and simultaneously provides the steric bulk necessary to disrupt the agonist-induced conformation of helix 12. nih.govnih.gov

The inversion of this stereocenter, as seen in this compound (the 11α isomer), repositions the bulky group in a manner that is incompatible with high-affinity binding to the progesterone and glucocorticoid receptors. This single change in three-dimensional geometry effectively abolishes the compound's ability to act as a receptor antagonist, rendering it biologically inactive through this mechanism. scispace.com This highlights the exquisite sensitivity of nuclear receptors to the precise stereochemical structure of their ligands.

Elucidation of Key Pharmacophoric Features at the C-11 Position

The antagonistic activity of Mifepristone at the progesterone (PR) and glucocorticoid (GR) receptors is critically dependent on the specific orientation of its substituents. nih.gov Mifepristone is chemically designated as 11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one. fda.govnewdrugapprovals.org The "β" notation signifies that the bulky dimethylaminophenyl group at the C-11 position projects above the plane of the steroid nucleus. This specific spatial arrangement is a cornerstone of its pharmacophoric profile.

The 11β-phenyl group is positioned perpendicularly to the steroid skeleton and is essential for its antagonist activity. scispace.com This bulky substituent is believed to interact with a specific hydrophobic region within the ligand-binding domain (LBD) of the progesterone and glucocorticoid receptors. nih.gov This interaction induces a significant conformational change in the receptor protein, most notably by displacing the C-terminal helix of the LBD (helix 12). oricpharma.comresearchgate.net The repositioning of helix 12 prevents the binding of coactivator proteins that are necessary to initiate gene transcription, thereby blocking the receptor's activity and producing an antagonistic effect. oricpharma.com

Studies on related analogues have shown that even minor shifts in the position of unsaturation near the 11β-phenyl group can virtually eliminate receptor-binding affinity, further underscoring the precise structural and stereochemical requirements at this position. scispace.com The distinction between the α and β isomers can be identified through techniques like NMR spectroscopy, which shows different signals for the C-11 hydrogen in each epimer. scispace.com

Table 1: Stereochemical Comparison of Mifepristone and this compound

FeatureMifepristoneThis compoundSignificance
Chemical Name 11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one11α-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-oneThe name specifies the stereochemistry at the C-11 position.
Stereochemistry at C-11 β-orientation (substituent is "up")α-orientation (substituent is "down")This single change in stereochemistry defines the two compounds as epimers.
Interaction with Receptor LBD The bulky 11β-group interacts with a hydrophobic pocket, displacing helix 12. oricpharma.comresearchgate.netThe 11α-group is not positioned to induce the necessary conformational change for antagonism.The orientation of the C-11 substituent is critical for inducing the inactive receptor conformation.
Primary Biological Activity Potent progesterone and glucocorticoid receptor antagonist. nih.govoup.comPresumed to have significantly reduced or no antagonistic activity.Demonstrates the high stereospecificity of the receptor.

Design Principles for Novel Selective Receptor Modulators Based on this compound Structure

The development of new Selective Progesterone Receptor Modulators (SPRMs) aims to create compounds with improved therapeutic profiles, such as enhanced tissue selectivity or a better dissociation between antiprogestin and antiglucocorticoid activities. wikipedia.orgnih.gov The comparative analysis of Mifepristone and its inactive 11α-epimer provides fundamental insights that guide the design of these novel agents.

The primary principle derived from this comparison is the validation of the 11β-aryl substitution as a key pharmacophoric element for potent antagonism in this class of steroids. The inactivity of the 11α-epimer serves as a negative control, confirming that the specific β-orientation is not merely preferential but essential for the mechanism of action of Mifepristone and its direct analogues. Therefore, a primary design strategy for new antagonists based on this scaffold is to retain a bulky substituent in the 11β position.

However, the structure of Mifepristone can be fine-tuned to modulate its activity. Research has shown that modifying the electronic properties of the 11β-phenyl ring can alter the relative binding affinity for the progesterone and glucocorticoid receptors. For instance, replacing the 11β-(dimethylaminophenyl) group with an 11β-(acetophenyl) moiety has been reported to increase the relative binding affinity for the GR. scispace.com This provides a pathway to design more selective modulators by synthetically altering the C-11 substituent while maintaining the crucial β-stereochemistry.

Furthermore, the stark difference between the C-11 epimers encourages the exploration of alternative mechanisms of antagonism. The concept of "passive antagonism" describes a mechanism where a ligand binds to the receptor but does not induce the specific conformational changes associated with either agonist or "active" antagonist (like Mifepristone) conformations. researchgate.net These passive antagonists may inactivate the receptor simply by occupying the binding site without promoting interaction with co-regulatory proteins. researchgate.net Understanding that the 11α-scaffold of this compound is not conducive to active antagonism could inspire medicinal chemists to use it as a starting point for developing passive antagonists, where other parts of the molecule are modified to achieve high-affinity binding without relying on the steric clash induced by an 11β-group.

Thus, the structure of this compound, primarily through its predicted inactivity, provides two key design principles:

Confirmation of a Pharmacophore: It solidifies the 11β-aryl group as an indispensable feature for active antagonism in the Mifepristone series, guiding the synthesis of more potent or selective analogues.

Inspiration for Alternative Mechanisms: It pushes researchers to think beyond the classic mechanism and consider scaffolds that might lead to pure, passive antagonists, potentially avoiding the mixed agonist/antagonist profiles and off-target effects of existing modulators. researchgate.net

Table 2: Design Principles for Novel SPRMs

Design PrincipleRationale based on Mifepristone/11-ent-Mifepristone ComparisonDesired Outcome
Maintain 11β-Stereochemistry The 11β-orientation is essential for the steric clash that induces an antagonistic conformation. The 11α-isomer is inactive.Potent receptor antagonism.
Modify 11β-Aryl Substituent The nature of the aryl group (e.g., dimethylamino vs. acetyl) influences the relative affinity for PR versus GR. scispace.comImproved selectivity (e.g., pure antiprogestin with low antiglucocorticoid activity).
Explore Non-Traditional Scaffolds The strict requirement of the 11β-group for active antagonism suggests exploring other binding modes.Discovery of novel classes of modulators, such as "passive antagonists," with potentially cleaner pharmacological profiles.
Combine Modifications Modifications at C-11 can be combined with changes at other positions (e.g., C-17) to further refine activity. nih.govCompounds with highly specific and dissociated effects (SPRMs).

Analytical and Preclinical Research Methodologies for 11 Ent Mifepristone

Development and Validation of Analytical Methods for Isomer Separation and Quantification

The structural similarity between 11-ent-Mifepristone and mifepristone (B1683876), differing only in their three-dimensional arrangement, presents a significant challenge for analytical separation and quantification. The development of robust and validated analytical methods is therefore crucial for distinguishing between these stereoisomers.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Stereoisomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds like this compound from its enantiomer. eijppr.com The resolution of enantiomers in HPLC is typically achieved through the use of a chiral stationary phase (CSP). eijppr.comcsfarmacie.cz These specialized columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation.

For the separation of steroidal enantiomers, polysaccharide-based and cyclodextrin-based CSPs are often employed. csfarmacie.czmerckmillipore.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), can offer effective separation of a wide range of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. csfarmacie.cz Cyclodextrin-based CSPs utilize the inclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386) molecule to achieve separation. csfarmacie.cz While specific validated HPLC methods for the baseline separation of this compound and mifepristone are not extensively detailed in publicly available literature, the principles of chiral chromatography using these types of CSPs would be the basis for such a method.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the quantification of low levels of stereoisomers. While a specific LC-MS method for this compound has not been detailed, methods for the analysis of mifepristone in biological matrices can be adapted for this purpose, with the critical addition of a chiral separation step.

Table 1: Potential Chromatographic Conditions for Stereoisomeric Resolution of this compound

ParameterDescription
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) or Cyclodextrin-based Chiral Stationary Phase (CSP)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol)
Detection UV-Vis or Mass Spectrometry (MS)

This table represents a hypothetical set of conditions based on established principles of chiral chromatography for similar steroidal compounds.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are essential for the unequivocal structural confirmation of this compound and to differentiate it from mifepristone. While enantiomers exhibit identical mass spectra and NMR spectra in an achiral environment, their interaction with a chiral environment or circularly polarized light can be used for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy , in the presence of a chiral solvating agent or a chiral shift reagent, can be used to distinguish between enantiomers. The chiral environment induces diastereomeric interactions that result in different chemical shifts for corresponding protons in the two enantiomers.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. While standard MS cannot differentiate between enantiomers, when coupled with a chiral chromatographic separation technique (LC-MS), it allows for the individual analysis of each isomer. The mass spectrum of this compound is expected to be identical to that of mifepristone, showing the same molecular ion peak and fragmentation pattern.

Chiroptical spectroscopy , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are definitive methods for distinguishing enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD and ORD spectra, providing unambiguous confirmation of their stereochemical identity.

Role in Quality Control and Research Standards for Mifepristone and Related Compounds

The availability of pure this compound as a reference standard is fundamental for the quality control of mifepristone active pharmaceutical ingredient (API) and finished pharmaceutical products. synzeal.comconceptfoundation.org

Reference Standard Material Development

This compound is synthesized and purified to a high degree to serve as a certified reference material (CRM). The development of such a reference standard involves:

Synthesis and Purification: Stereoselective synthesis or resolution of a racemic mixture to obtain the pure enantiomer.

Structural Elucidation: Comprehensive spectroscopic analysis (NMR, MS, IR) to confirm the chemical structure and stereochemistry.

Purity Assessment: Determination of chemical and chiral purity using high-resolution chromatographic techniques.

Certification: Assignment of a certified purity value with an associated uncertainty, often performed by national metrology institutes or accredited laboratories.

The availability of a well-characterized this compound reference standard is essential for pharmaceutical manufacturers to accurately identify and quantify it as a potential impurity in their mifepristone products.

Impurity Profiling in Academic Synthesis Research

In the context of academic research focused on the synthesis of mifepristone and its analogues, this compound serves as a crucial analytical tool. Its primary role is in impurity profiling, which involves the identification and quantification of all potential impurities in a synthesized compound.

The World Health Organization (WHO) has recognized the 11α-epimer of mifepristone (a stereoisomer) as a process-related impurity. who.int By using this compound as a reference standard, researchers can:

Develop and validate analytical methods capable of separating mifepristone from its enantiomer and other related impurities.

Accurately identify and quantify the levels of this compound in newly synthesized batches of mifepristone.

In Vivo Preclinical Model Investigations (excluding human clinical trial data)

A thorough review of the scientific literature reveals a significant gap in the preclinical investigation of this compound. To date, there are no publicly available studies that specifically examine the in vivo effects of this particular enantiomer in animal models.

Preclinical research on mifepristone has historically focused on the pharmacological and toxicological properties of the 11β-epimer, which is the active component of the commercially available drug. researchgate.netnih.gov These studies have investigated its mechanism of action, efficacy, and safety profile in various animal species. researchgate.netnih.govdrugbank.com However, these investigations have not included a comparative analysis with its enantiomer, this compound.

The absence of such data means that the potential pharmacological activity, toxicity, and pharmacokinetic profile of this compound remain unknown. Future preclinical research could explore whether this compound possesses any biological activity, either similar to, different from, or antagonistic to mifepristone. Such studies would be valuable for a more comprehensive understanding of the structure-activity relationships of this class of compounds and for ensuring the safety of mifepristone by fully characterizing its potential impurities.

Table 2: Summary of Preclinical Data Availability for Mifepristone and its Enantiomer

CompoundIn Vivo Preclinical Data
Mifepristone (11β-epimer) Extensive data available on pharmacology, toxicology, and pharmacokinetics in various animal models. researchgate.netnih.gov
This compound No publicly available data from in vivo preclinical model investigations.

Preclinical Research on this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and scholarly articles, detailed preclinical research methodologies and findings specifically for the chemical compound this compound are not available in the public domain. The requested information regarding its pharmacological activity in animal models and the exploration of its systemic molecular target engagement in preclinical species has not been documented in accessible scientific literature.

While extensive research exists for the well-known compound mifepristone (often referred to as RU-486), this body of work does not extend to its enantiomer, this compound. Enantiomers are stereoisomers that are mirror images of each other and can have significantly different biological activities. Therefore, data for mifepristone cannot be extrapolated to its "ent-" counterpart.

The specific subsections requested for this article, "6.3.1. Assessment of Pharmacological Activity in Animal Models" and "6.3.2. Exploration of Systemic Molecular Target Engagement in Preclinical Species," require detailed experimental data that is currently absent from published research. Information from chemical suppliers confirms the existence and availability of this compound for research purposes, but does not provide any in vivo or in vitro biological data.

Consequently, it is not possible to provide a scientifically accurate and informative article on the analytical and preclinical research methodologies for this compound as outlined. The scientific community has not yet published studies that would form the basis for such a review.

Future Directions in 11 Ent Mifepristone Research

Advanced Computational Studies of 11-ent-Mifepristone Interactions

Computational modeling serves as a powerful tool to predict and analyze molecular interactions, offering a time- and cost-effective alternative to extensive laboratory experimentation. For this compound, advanced computational studies will be pivotal in elucidating its unique properties.

De Novo Drug Design Based on Stereochemical Insights

De novo drug design, which involves the creation of novel molecular structures from the ground up, can be significantly informed by the stereochemical differences between this compound and its parent compound. scilit.comnih.govlsuhsc.edugoogleapis.com By understanding how the inverted stereochemistry at the 11th position affects receptor interaction, new compounds with potentially enhanced selectivity or novel functions can be designed. The process would involve using the structure of this compound as a template to generate new molecular entities with optimized binding characteristics for specific protein targets.

Predictive Modeling of Receptor Selectivity and Functional Activity

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, can be employed to forecast the receptor selectivity and functional activity of this compound. researchgate.net While mifepristone (B1683876) is known to interact with progesterone (B1679170) and glucocorticoid receptors, the binding profile of its enantiomer is not well-characterized. drugbank.comnih.gov Molecular dynamics simulations can provide a dynamic view of how this compound interacts with the binding pockets of various receptors, revealing subtle differences in conformational changes compared to mifepristone. researchgate.net QSAR models can then be developed to correlate these structural and dynamic properties with biological activity, enabling the prediction of its effects on a wider range of cellular targets.

Table 1: Potential Computational Approaches for this compound Research

Computational MethodApplication for this compoundPotential Outcome
Molecular Docking Predict binding affinity and orientation at various steroid receptors.Identification of primary and secondary molecular targets.
Molecular Dynamics Simulate the dynamic behavior of the ligand-receptor complex over time.Understanding of binding stability and induced conformational changes.
QSAR Correlate structural features with biological activity.Predictive models for receptor selectivity and functional antagonism/agonism.
De Novo Design Generate novel molecular structures based on the this compound scaffold.Design of new chemical entities with improved therapeutic profiles.

Exploration of Novel Molecular Targets and Pathways

The unique stereochemistry of this compound may lead it to interact with unforeseen molecular targets, thereby modulating novel cellular pathways.

Unbiased Proteomic and Genomic Profiling in Response to this compound Exposure

Unbiased "omics" approaches are critical for identifying the full spectrum of cellular changes induced by a compound. In the case of this compound, proteomic and genomic profiling will be instrumental.

Proteomic Profiling: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct protein targets of this compound in a complex biological sample. This method utilizes chemical probes to covalently label interacting proteins, which can then be identified by mass spectrometry. researchgate.net Unbiased proteomic screens of cells or tissues treated with this compound can reveal changes in protein expression and post-translational modifications, providing a comprehensive view of its cellular impact. nih.gov

Genomic Profiling: Comprehensive genomic profiling can identify changes in gene expression that occur in response to this compound exposure. nih.gov This can shed light on the signaling pathways that are modulated by the compound and may reveal unexpected biological functions. For instance, studies on mifepristone have shown its ability to upregulate key genes involved in the unfolded protein response in ovarian cancer cells. researchgate.net Similar investigations with its enantiomer could uncover distinct or overlapping regulatory effects.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. frontiersin.orgnih.gov Given its unique stereochemistry, this compound holds promise as a selective chemical probe. scbt.com The development of stereochemically defined probes is a growing area of research, as it allows for the precise dissection of protein function. researchgate.netbiorxiv.orgrsc.org By comparing the effects of this compound with its well-characterized enantiomer, researchers can isolate the biological consequences of interacting with specific targets that are sensitive to the stereochemistry at the 11-position. This approach can help to validate new drug targets and to understand the complex signaling networks within cells.

Translational Research Prospects for Stereochemically Defined Ligands

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine. The study of stereochemically defined ligands like this compound has significant translational potential. Understanding the precise structure-activity relationships of steroid receptor modulators can lead to the development of safer and more effective drugs. For example, the differential effects of mifepristone and other selective progesterone receptor modulators (SPRMs) on various tissues underscore the importance of stereochemical nuances in achieving desired therapeutic outcomes while minimizing side effects. scispace.com Future research on this compound could pave the way for a new generation of highly specific and targeted therapies for a range of conditions.

Q & A

Q. How should researchers address ethical concerns in studies involving this compound’s teratogenic effects?

  • Methodological Answer : Adhere to IACUC protocols for animal studies, minimizing cohort sizes via power calculations. For human cell lines, obtain IRB approval and disclose donor consent in supplementary materials. Use the ARRIVE 2.0 checklist to report in vivo data transparently, including randomization and blinding methods .

Q. What steps mitigate bias in retrospective analyses of this compound’s clinical outcomes?

  • Methodological Answer : Pre-register analysis plans on Open Science Framework (OSF) to define endpoints and covariates. Use propensity score matching to balance treatment groups. Conduct sensitivity analyses (e.g., E-value quantification) to assess unmeasured confounding. Report results following STROBE guidelines for observational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.